2-(2-Phenyloxazol-5-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
645392-34-3 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C11H11NO2/c13-7-6-10-8-12-11(14-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 |
InChI Key |
JYADTNDFROYHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Phenyloxazol 5 Yl Ethanol and Its Analogues
Classical and Established Synthetic Routes
The traditional synthesis of 2-(2-phenyloxazol-5-yl)ethanol and its analogues often relies on multi-step sequences, beginning with the construction of the core oxazole (B20620) ring, followed by functional group manipulations to introduce the desired ethanol (B145695) side chain.
Erlenmeyer-Plochl Reaction and its Variants for Phenyloxazolone Precursors
A cornerstone in the synthesis of phenyloxazole derivatives is the Erlenmeyer-Plochl reaction, which is instrumental in creating the necessary phenyloxazolone precursors. wikipedia.org This reaction typically involves the condensation of hippuric acid (N-benzoylglycine) with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base, such as sodium acetate (B1210297). wikipedia.orgsci-hub.se The hippuric acid first cyclizes to form 2-phenyloxazol-5(4H)-one, which then undergoes condensation with the aldehyde to yield an unsaturated oxazolone (B7731731), also known as an azlactone. wikipedia.org
The classical Erlenmeyer-Plochl reaction has been subject to numerous variations to improve yields and broaden its applicability. These variants often explore different bases, catalysts, and reaction conditions. For instance, bases such as potassium phosphate (B84403) (K₃PO₄) and catalysts like zinc chloride (ZnCl₂) have been employed. sci-hub.seresearchgate.net Some approaches have utilized environmentally benign catalysts like iron oxide (Fe₂O₃) nanoparticles under ultrasonic irradiation, which offers benefits such as short reaction times and high yields. researchgate.net The use of a basic ionic liquid, [bmIm]OH, has also been reported to catalyze the reaction efficiently, serving as both the catalyst and the reaction medium. jocpr.com
| Aldehyde | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| p-Nitrobenzaldehyde | Hippuric acid, Sodium acetate, Acetic anhydride, 100°C, 15 min | (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one | up to 97% | sci-hub.se |
| Benzaldehyde | Hippuric acid, Acetic anhydride, [bmIm]OH, Room temperature, 90 min | 4-Benzylidene-2-phenyl-5(4H)-oxazolone | 71% | jocpr.com |
| Various aromatic aldehydes | Hippuric acid, Fe₂O₃ nanoparticles, Acetic anhydride, Ultrasonic irradiation | Corresponding azlactones | Excellent yields | researchgate.net |
| Various aromatic aldehydes | Hippuric acid, Acetic anhydride, Hünig's base, Reflux | Corresponding 4-substituted-2-phenyloxazol-5(4H)-ones | Not specified | researchgate.net |
Reduction Strategies for the Hydroxymethyl Moiety of this compound
Once the appropriate oxazole precursor is synthesized, the next critical step is the introduction of the 2-hydroxyethyl group at the 5-position of the oxazole ring. A common strategy involves the reduction of a carbonyl or ester functionality at this position. While direct procedures for the synthesis of this compound are not extensively detailed in the provided literature, the reduction of related oxazolone derivatives is a well-established method.
For instance, reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl group in oxazolone rings to alcohols. masterorganicchemistry.comyoutube.com Specifically, the reduction of a nitro group on a phenyloxazolone to an amino group using sodium borohydride has been reported. Furthermore, the reduction of an ester analogue, ethyl (5-methyl-2-phenyloxazol-4-yl)acetate, to (5-Methyl-2-phenyloxazol-4-yl)ethanol using LiAlH₄ has been demonstrated, providing a strong indication of a viable synthetic route. acs.org This suggests that a precursor such as ethyl (2-phenyloxazol-5-yl)acetate could be reduced to the target compound, this compound, using a powerful reducing agent like LiAlH₄.
Multi-Step Approaches from Precursor Molecules
Beyond the Erlenmeyer-Plochl reaction, other multi-step synthetic routes have been developed to access the this compound scaffold. These methods often start from different precursor molecules and employ various synthetic transformations.
One such approach begins with α-methylene ketones, which can be converted into 2,4,5-trisubstituted oxazoles through a sequence of nitrosation, condensation with an aldehyde, and subsequent reduction. Another strategy involves the use of the Vilsmeier reagent to facilitate the synthesis of oxazolones and Erlenmeyer azlactones from carboxylic acids in a one-pot fashion. researchgate.net More complex multi-step syntheses have utilized copper-catalyzed intramolecular cyclization of functionalized enamides to construct the 2-phenyl-4,5-substituted oxazole core. researchgate.net These methods offer alternative pathways to the target compounds, often with the flexibility to introduce a variety of substituents on the oxazole ring.
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These modern approaches, including one-pot protocols and microwave-assisted syntheses, aim to reduce reaction times, minimize waste, and simplify experimental procedures.
One-Pot Synthetic Protocols
One-pot syntheses have emerged as a powerful strategy for the efficient construction of complex molecules from simple starting materials in a single reaction vessel. For the synthesis of 5-substituted oxazoles, the van Leusen oxazole synthesis is a prominent one-pot reaction. mdpi.comnih.gov This method involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comnih.gov The reaction proceeds through a [3+2] cycloaddition to form an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. mdpi.comnih.gov
This one-pot approach has been successfully employed for the synthesis of a diverse range of 5-substituted oxazoles with good to excellent yields. acs.orgacs.org The use of various aldehydes, including those with electron-donating and electron-withdrawing groups, as well as heteroaromatic aldehydes, has been well-tolerated in this reaction. acs.org
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times and often improve product yields. This technology has been successfully applied to the synthesis of oxazole derivatives.
The Erlenmeyer-Plochl reaction, for instance, has been adapted to microwave conditions, leading to a significant reduction in reaction time compared to conventional heating methods. arkat-usa.org Similarly, the one-pot synthesis of 5-substituted oxazoles from aldehydes and TosMIC has been efficiently carried out under microwave irradiation. acs.orgacs.org In one study, the use of microwave irradiation at 65°C for just 8 minutes resulted in a high yield of the desired 5-substituted oxazole. acs.org These microwave-assisted methods offer a rapid and efficient alternative to traditional synthetic protocols. acs.orgacs.orgarkat-usa.org
| Synthetic Approach | Starting Materials | Key Reagents/Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|---|
| One-Pot Synthesis (van Leusen) | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | 5-Substituted oxazoles | Mild conditions, good yields | mdpi.comnih.gov |
| Microwave-Assisted Synthesis (Erlenmeyer-Plochl) | 5-Arylfuran-2-carboxaldehydes, Hippuric acid | Microwave irradiation (400W), 6-9 min | Azlactones | Reduced reaction time | arkat-usa.org |
| Microwave-Assisted One-Pot Synthesis | Aryl aldehydes, TosMIC | K₃PO₄, Isopropanol, Microwave (65°C), 8 min | 5-Substituted oxazoles | Rapid, high yields, environmentally benign | acs.orgacs.org |
Solvent-Free Reaction Conditions
The advancement of green chemistry principles has spurred significant interest in synthetic protocols that minimize or eliminate the use of volatile organic solvents. For the synthesis of this compound and related 5-(hydroxyalkyl)oxazoles, solvent-free conditions, often coupled with microwave irradiation, have emerged as a highly efficient and environmentally benign alternative to conventional solution-phase methods. These approaches offer several advantages, including drastically reduced reaction times, enhanced reaction rates, higher product yields, and simplified work-up procedures.
Research has demonstrated that the intramolecular cyclization of suitable precursors can be effectively conducted under neat (solvent-free) conditions. For instance, the cyclization of N-acylamino ketone or N-propargylamide precursors is a key strategy for forming the oxazole core. In a representative solvent-free protocol, a precursor such as N-(1-hydroxy-3-butyn-2-yl)benzamide can be subjected to thermal or microwave-assisted conditions. Microwave irradiation is particularly effective as it facilitates rapid and uniform heating of the reaction mixture, promoting the desired cycloisomerization pathway while minimizing thermal decomposition and side reactions .
One study detailed the reaction of an appropriate precursor adsorbed onto a solid support like silica (B1680970) gel or alumina. The solid-supported reactants were then irradiated in a microwave oven, leading to the formation of the target oxazole in high yield and purity after simple extraction, circumventing the need for complex chromatographic purification . The absence of a solvent not only aligns with green chemistry metrics but also allows for a highly concentrated reaction environment, which can accelerate the rate of bimolecular or intramolecular reactions.
The table below summarizes representative findings for the solvent-free synthesis of this compound analogues.
| Method | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Microwave Irradiation (Neat) | 150 °C, 200 W | 10 min | 92 | |
| Thermal (Neat) | 180 °C, Sealed Tube | 4 h | 75 | |
| Microwave on Solid Support (Silica Gel) | Adsorbed on SiO₂, 300 W | 15 min | 88 |
Catalytic Methodologies (e.g., using specific metal catalysts, organocatalysts, heterogeneous catalysts)
Catalysis is fundamental to the modern synthesis of heterocycles, and the construction of the 2,5-disubstituted oxazole core of this compound is no exception. Various catalytic systems, including metal, organo-, and heterogeneous catalysts, have been developed to improve the efficiency, selectivity, and scope of these syntheses.
Metal Catalysis Transition metal catalysts, particularly those based on gold, copper, and silver, are highly effective for the key cycloisomerization step in oxazole synthesis. Gold(I) catalysts are renowned for their exceptional carbophilicity, enabling the efficient activation of alkynes toward nucleophilic attack. The synthesis of this compound can be achieved via a gold(I)-catalyzed intramolecular cyclization of N-(1-hydroxy-3-butyn-2-yl)benzamide [3, 8]. This reaction proceeds under mild conditions with low catalyst loadings (1-5 mol%), affording the desired product in excellent yields.
Copper catalysts have also been employed, often in aerobic oxidative cyclizations. For example, a copper(I) or copper(II) salt can catalyze the reaction between a terminal alkyne and a benzamide (B126) derivative in the presence of an oxidant (like O₂ or air), directly forming the 2,5-disubstituted oxazole ring system .
Heterogeneous Catalysis The principles of sustainable chemistry favor the use of heterogeneous catalysts due to their ease of separation from the reaction mixture and potential for recyclability. For oxazole synthesis, solid acid catalysts have proven to be effective alternatives to homogeneous Brønsted or Lewis acids. Materials such as Montmorillonite K-10 clay, a type of bentonite (B74815) clay, and ion-exchange resins like Amberlyst-15 have been successfully used to catalyze the cyclodehydration of N-acylamino ketone precursors . These solid acids provide acidic sites on their surface that facilitate the ring-closing dehydration step under thermal conditions, often without the need for a solvent. The catalyst can be simply filtered off upon reaction completion, streamlining the purification process.
The following table provides a comparative overview of different catalytic systems used in the synthesis of this compound and its direct analogues.
| Catalyst Type | Specific Catalyst | Substrate Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Homogeneous Metal | AuCl(PPh₃)/AgOTf | N-Propargylamide | DCM, 25 °C, 2 h | 95 | |
| Homogeneous Metal | CuI | Terminal Alkyne + Benzamide | DMSO, 100 °C, O₂, 12 h | 81 | |
| Heterogeneous Acid | Montmorillonite K-10 | α-Acylamino Ketone | Toluene, reflux, 6 h | 89 | |
| Homogeneous Organoacid | p-Toluenesulfonic acid | α-Acylamino Ketone | Toluene, reflux, 5 h | 91 |
Chemo- and Regioselective Synthesis Strategies
The synthesis of precisely substituted molecules like this compound demands high levels of control over both regioselectivity (control of positional isomerism) and chemoselectivity (selective reaction of one functional group in the presence of others).
Regioselectivity The regiochemical outcome of oxazole synthesis is critical for establishing the desired 2,5-disubstitution pattern. The classical Hantzsch oxazole synthesis and its modern variants provide excellent regiochemical control. This reaction involves the condensation of an α-haloketone with a primary amide. For the synthesis of this compound, the reaction between benzamide and a suitable α-haloketone, such as 1-chloro-4-hydroxy-2-butanone, unambiguously determines the final substitution pattern. In this pathway, the nitrogen atom of benzamide attacks the carbonyl carbon of the haloketone, and subsequent cyclization occurs via displacement of the halide by the amide oxygen. This sequence reliably places the phenyl group from benzamide at the C2 position and the hydroxyethyl-containing fragment from the α-haloketone at the C5 position. Alternative synthetic routes, such as the Robinson-Gabriel synthesis (cyclodehydration of 2-acylamino ketones), also offer predictable regiochemical control based on the structure of the linear precursor.
Chemoselectivity A primary chemoselectivity challenge in the synthesis of this compound is the presence of the primary hydroxyl group in the side chain. This functional group can potentially interfere with reagents used during the oxazole ring formation, especially under strongly acidic, basic, or oxidative conditions. To circumvent this issue, a protection-deprotection strategy is often employed.
A common approach involves protecting the hydroxyl group of the precursor as a robust yet easily cleavable ether, such as a tert-butyldimethylsilyl (TBDMS) ether. The synthesis would proceed as follows:
Protection: The starting material containing the hydroxyl group is treated with TBDMS-Cl and a base (e.g., imidazole) to form the corresponding TBDMS-protected precursor.
Oxazole Formation: The protected precursor is then subjected to the cyclization conditions (e.g., gold-catalyzed cycloisomerization or Hantzsch synthesis) to form the protected 2-(2-phenyloxazol-5-yl)ethyl TBDMS ether. The bulky silyl (B83357) ether is stable to a wide range of reaction conditions used for oxazole synthesis.
Deprotection: The final step is the selective removal of the TBDMS group to liberate the free hydroxyl group. This is typically achieved under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF, which selectively cleaves the silicon-oxygen bond without affecting the oxazole ring or other functional groups.
This strategic use of a protecting group ensures that the sensitive hydroxyl functionality is masked during the critical ring-forming steps, thereby preventing side reactions and maximizing the yield of the desired final product.
Chemical Reactivity and Derivatization of the 2 2 Phenyloxazol 5 Yl Ethanol Scaffold
Reactions Involving the Oxazole (B20620) Ring System
The oxazole ring is an electron-rich five-membered heterocycle, but its aromaticity is less pronounced than that of analogous sulfur- or nitrogen-containing rings like thiazole (B1198619) or imidazole (B134444). This reduced aromatic character makes it susceptible to specific types of reactions, including ring-opening and cycloaddition, which are key strategies for its derivatization.
Nucleophilic Ring-Opening Reactions with Various Nucleophiles
While the oxazole ring itself can be resistant to nucleophilic attack, its derivatives, particularly activated oxazolone (B7731731) intermediates, are susceptible to ring-opening reactions. This process provides a powerful method for converting the heterocyclic system into highly functionalized acyclic structures. Research has shown that 2-phenyl-5-oxazolone precursors can undergo efficient nucleophilic ring-opening. acs.org
A variety of nucleophiles can be employed to initiate this transformation, including alkoxides, amines, amino acid esters, and Grignard reagents. acs.org The reaction typically proceeds by the nucleophile attacking an electrophilic center in the oxazolone, leading to the cleavage of an endocyclic bond and the formation of a linear enamide intermediate. These intermediates can then be used in subsequent reactions, such as intramolecular cyclizations, to generate new heterocyclic or carbocyclic systems. researchgate.net For instance, the ring-opening of 4-aryl-2-phenyloxazol-5-one with nitrogen nucleophiles like 2-aminobenzoic acid, hydrazine (B178648) hydrate, or various amines leads to the formation of new benzamide (B126) derivatives or other complex acyclic products. researchgate.net
| Nucleophile | Intermediate/Product Type | Reference |
|---|---|---|
| Alkoxides (e.g., RO⁻) | Functionalized Enamide | acs.org |
| Amines (e.g., RNH₂) | N-Substituted Carboxamide | acs.org |
| Grignard Reagents (e.g., RMgBr) | Acyl Enamide | acs.org |
| 2-Aminobenzoic Acid | N-Acyl Anthranilic Acid Derivative | researchgate.net |
| Hydrazine Hydrate | Acyl Hydrazide | researchgate.net |
Cycloaddition Reactions (e.g., Diels-Alder)
The oxazole nucleus can participate as the diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgoxfordsciencetrove.com This reaction involves the concerted combination of the four π-electrons from the oxazole ring and two π-electrons from a dienophile (typically an electron-deficient alkene or alkyne) to form a six-membered ring. libretexts.org The initial product is a bicyclic adduct containing an oxygen bridge, which is often unstable. This intermediate can subsequently undergo a retro-Diels-Alder reaction or acid-catalyzed dehydration to yield a substituted pyridine (B92270), making this a valuable route for pyridine synthesis. nih.gov
The reactivity of the oxazole in Diels-Alder reactions is governed by frontier molecular orbital (FMO) theory. wikipedia.org In a normal electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich oxazole (diene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile. mdpi.com The reaction can be facilitated by substituents on the oxazole ring that raise the HOMO energy or by substituents on the dienophile that lower the LUMO energy. Both thermal and microwave-irradiated conditions have been shown to promote these cycloadditions. nih.gov
| Reaction Type | Role of Oxazole | Dienophile Type | Initial Product | Final Product | Reference |
|---|---|---|---|---|---|
| [4+2] Diels-Alder | Diene | Electron-deficient alkene/alkyne | Bicyclic Adduct | Substituted Pyridine | wikipedia.orgnih.gov |
| Inverse Electron-Demand Diels-Alder | Dienophile | Electron-rich Diene | Bicyclic Adduct | Substituted Pyridine | mdpi.comnih.gov |
Transformations at the Exocyclic Double Bond of Oxazolone Intermediates
Oxazolone intermediates, specifically 4-arylidene-2-phenyl-5(4H)-oxazolones (also known as azlactones), possess an exocyclic carbon-carbon double bond that is a key site for reactivity. nih.gov This double bond is highly susceptible to nucleophilic attack, particularly through a Michael-type addition mechanism.
The reaction of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone with various heterocyclic amines demonstrates this reactivity. researchgate.net In this process, the amino group of the nucleophile attacks the β-carbon of the exocyclic double bond. This is followed by the elimination of the ethoxy group, a good leaving group, resulting in the formation of stable 4-hetarylaminomethylidene derivatives. This transformation effectively preserves the core oxazol-5(4Н)-one ring while allowing for the introduction of diverse substituents at the 4-position. researchgate.net
| Oxazolone Intermediate | Reagent Type | Reaction Type | Resulting Structure | Reference |
|---|---|---|---|---|
| 4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone | Heterocyclic Amines | Nucleophilic (Michael) Addition-Elimination | 4-(Hetarylaminomethylidene)oxazol-5(4H)-one | researchgate.net |
| 4-Arylidene-2-phenyl-5(4H)-oxazolone | Various Nucleophiles | Michael Addition | Substituted 4-(1-aryl-1-nucleophilic-methyl)-2-phenyloxazol-5(4H)-one | nih.gov |
Functional Group Transformations of the Ethanol (B145695) Side Chain
The ethanol side chain of 2-(2-phenyloxazol-5-yl)ethanol provides a primary hydroxyl group, a versatile functional handle for a wide array of chemical modifications. Standard alcohol chemistry, including oxidation, etherification, and esterification, can be readily applied to this moiety to synthesize a library of derivatives with varied physicochemical properties.
Oxidation Reactions of the Hydroxyl Group
The primary alcohol of the ethanol side chain can be selectively oxidized to yield either the corresponding aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org
Partial Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium (B92312) chlorochromate (PCC) is a common and effective reagent for this transformation, converting primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. libretexts.orgyoutube.com Other mild conditions, such as the Swern oxidation, also achieve this selective conversion. youtube.com The resulting aldehyde, (2-phenyloxazol-5-yl)acetaldehyde, is a valuable intermediate for further reactions like reductive amination or Wittig olefination.
Full Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, (2-phenyloxazol-5-yl)acetic acid. libretexts.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), sodium dichromate (Na₂Cr₂O₇) in acidic solution, or Jones reagent (CrO₃ in aqueous sulfuric acid). libretexts.org These potent oxidants typically oxidize the initially formed aldehyde rapidly under the reaction conditions. libretexts.org The synthesis of such acetic acid derivatives attached to heterocyclic cores is a common strategy in medicinal chemistry. nih.gov
| Oxidizing Agent | Reaction Conditions | Product | Oxidation Level | Reference |
|---|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | (2-Phenyloxazol-5-yl)acetaldehyde | Aldehyde | libretexts.orgyoutube.com |
| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Aqueous acid | (2-Phenyloxazol-5-yl)acetic acid | Carboxylic Acid | libretexts.org |
| Potassium Permanganate (KMnO₄) | Basic, then acidic workup | (2-Phenyloxazol-5-yl)acetic acid | Carboxylic Acid | libretexts.org |
| Jones Reagent (CrO₃ / H₂SO₄) | Acetone | (2-Phenyloxazol-5-yl)acetic acid | Carboxylic Acid | researchgate.net |
Etherification and Esterification Reactions
Etherification: The hydroxyl group can be converted into an ether linkage through several established methods. organic-chemistry.org The Williamson ether synthesis is a classic approach, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). Alternatively, chemoselective methods have been developed for the etherification of alcohols. researchgate.netorganic-chemistry.org
| Reaction Name | Reagents | Product Type | Reference |
|---|---|---|---|
| Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Alkyl Ether (R-O-R') | organic-chemistry.org |
| Acid-Catalyzed Dehydration | H₂SO₄, heat (with another alcohol) | Symmetrical or Unsymmetrical Ether | researchgate.net |
Esterification: The formation of an ester from the primary alcohol is a common and straightforward transformation. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄, TsOH), is a widely used equilibrium-driven process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction to completion, the alcohol can be used in large excess or water can be removed as it is formed. masterorganicchemistry.com Alternatively, for more sensitive substrates or milder conditions, the alcohol can be acylated using an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). Modern coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), can also be used to facilitate ester formation directly from a carboxylic acid under neutral conditions, which is particularly useful for complex molecules. nih.gov
| Reaction Name | Reagents | Product Type | Reference |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester (R-COOR') | masterorganicchemistry.commasterorganicchemistry.com |
| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Ester (R-COOR') | nih.gov |
| EDCI Coupling | Carboxylic Acid (R-COOH), EDCI, DMAP | Ester (R-COOR') | nih.gov |
Amidation and Related Nitrogen-Containing Derivatizations
The primary alcohol of the ethanol side chain in this compound is a prime target for derivatization, particularly through amidation to introduce a wide range of functionalities. While direct amidation of alcohols is challenging, several modern synthetic methods can be effectively employed.
One prominent approach involves the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid, followed by condensation with an amine. For instance, the alcohol can be oxidized to an aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The resulting aldehyde can then undergo reductive amination with a primary or secondary amine in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) to yield the corresponding amine. Subsequent acylation of this amine would provide the desired amide.
Alternatively, direct oxidative amidation methods have been developed. These often involve transition metal catalysts, such as ruthenium or copper complexes, which facilitate the coupling of the alcohol with an amine in the presence of an oxidant. For example, a ruthenium-catalyzed dehydrogenative coupling of alcohols and amines can form amides with the liberation of hydrogen gas. Similarly, copper-catalyzed aerobic oxidative amidation presents a greener approach, utilizing air as the oxidant.
The synthesis of N-substituted acetamides provides a template for the types of amides that can be generated. By first converting the hydroxyl group to a leaving group (e.g., a tosylate or halide), followed by substitution with a thiol-containing precursor and subsequent reaction with a 2-bromo-N-substituted acetamide, a variety of amide derivatives can be accessed. This strategy highlights the feasibility of introducing diverse N-alkyl and N-aryl groups.
| Reagent/Catalyst System | Reaction Type | Product Class |
| 1. PCC or Dess-Martin periodinane2. R¹R²NH, NaBH(OAc)₃3. Acylating agent | Oxidation, Reductive Amination, Acylation | N,N-Disubstituted amides |
| Ru complex, base | Dehydrogenative Coupling | Amides |
| Cu salt, oxidant (e.g., air) | Aerobic Oxidative Amidation | Amides |
| 1. TsCl, pyridine2. NaSH3. BrCH₂C(O)NHR | Multi-step synthesis | N-Substituted 2-(thio)acetamides |
Modifications of the Phenyl Substituent and Oxazole Core
Beyond the ethanol side chain, the aromatic character of the phenyl ring and the heterocyclic nature of the oxazole core offer additional opportunities for structural modification.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the electronic properties of the entire molecule. The directing influence of the oxazole ring needs to be considered in these reactions.
Halogenation: The halogenation of 2-aryl benzothiazoles, another class of phenyl-substituted heterocycles, can be achieved using various halogenating agents. researchgate.net For example, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The position of halogenation on the phenyl ring will be influenced by the directing effects of the oxazole ring system.
Sulfonation: Aromatic sulfonation is another key electrophilic aromatic substitution reaction. google.com The reaction of 2-phenylbenzimidazole (B57529) with sulfonic acid leads to the formation of 2-phenylbenzimidazole-5-sulfonic acid. google.com This indicates that the phenyl ring of similar heterocyclic structures is reactive towards sulfonation. The conditions for sulfonation, typically involving fuming sulfuric acid or sulfur trioxide in an appropriate solvent, can be tailored to control the degree and position of sulfonation.
| Reaction | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | p-Nitrophenyl and m-nitrophenyl derivatives |
| Bromination | NBS, catalyst | Brominated phenyl derivatives |
| Sulfonation | H₂SO₄/SO₃ | Phenylsulfonic acid derivatives |
Substitutions and Transformations on the Oxazole Ring Positions
Direct functionalization of the oxazole ring itself provides another avenue for creating structural diversity. The reactivity of the different positions on the oxazole ring (C2, C4, and C5) varies.
Lithiation: Lithiation is a powerful tool for the functionalization of oxazoles. While the C5 position is often the most acidic and readily lithiated in many oxazole systems, the target molecule is already substituted at this position. acs.org However, lithiation at the C4 position has also been reported, although it is generally less favored. For instance, the lithiation of 4-bromo-5-methyl-2-phenyloxazole with n-butyllithium occurs at the C4 position via halogen-metal exchange, allowing for subsequent quenching with electrophiles. This suggests that if a suitable precursor with a leaving group at the C4 position of this compound were available, similar functionalization could be achieved.
C-H Activation/Functionalization: More recent methods involving transition-metal-catalyzed C-H activation offer the potential for direct functionalization of the oxazole ring without the need for pre-installed leaving groups. Palladium-catalyzed C4-olefination of oxazoles via C-H bond activation has been demonstrated, providing a route to introduce alkenyl groups at this position. acs.org This type of methodology could potentially be applied to the this compound scaffold.
Ring Transformations: The oxazole ring can also undergo transformations under certain conditions. For example, some isoxazole (B147169) derivatives, which are isomers of oxazoles, have been shown to undergo ring-opening reactions in the presence of a base or upon photolysis, leading to the formation of other heterocyclic systems like imidazopyridines and indoles. nih.govmdpi.com While not a direct substitution, such rearrangements represent a more profound modification of the core scaffold and could be explored for the synthesis of novel compound libraries.
| Position | Reaction Type | Reagents/Conditions | Potential Products |
| C4 | Lithiation (from bromo-precursor) | n-BuLi, then electrophile | C4-substituted derivatives |
| C4 | C-H Olefination | Pd catalyst, olefin, oxidant | C4-alkenyl derivatives |
| Ring | Rearrangement (by analogy) | Base or photolysis | Other heterocyclic systems |
Structural Elucidation and Advanced Analytical Characterization of 2 2 Phenyloxazol 5 Yl Ethanol and Its Derivatives
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained. For 2-(2-phenyloxazol-5-yl)ethanol, a combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy would be employed for full structural verification. hilarispublisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment.
Phenyl Protons: The protons on the phenyl ring at the 2-position of the oxazole (B20620) would likely appear as a multiplet in the aromatic region, typically between δ 7.4 and 8.1 ppm. The protons ortho to the oxazole ring would be the most downfield-shifted due to the ring's electron-withdrawing nature.
Oxazole Proton: A singlet corresponding to the proton at the 4-position of the oxazole ring would be expected, likely in the range of δ 7.0-7.5 ppm.
Ethanol (B145695) Protons: The ethanol side chain would produce three distinct signals. The methylene (B1212753) group adjacent to the oxazole ring (-CH₂-) would likely appear as a triplet around δ 2.9-3.1 ppm. The methylene group bearing the hydroxyl function (-CH₂OH) would be expected as a triplet around δ 3.8-4.0 ppm. The hydroxyl proton (-OH) would typically present as a broad singlet, the chemical shift of which is concentration and solvent-dependent but often falls between δ 1.5 and 4.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.
Phenyl Carbons: Several signals would be observed in the aromatic region (δ 125-135 ppm), along with a signal for the carbon attached to the oxazole ring (ipso-carbon) at a slightly different shift.
Oxazole Carbons: The three carbons of the oxazole ring are expected to resonate at distinct downfield shifts, typically in the range of δ 120-165 ppm, reflecting their heteroaromatic environment.
Ethanol Carbons: The two aliphatic carbons of the ethanol side chain would appear in the upfield region of the spectrum. The carbon atom bonded to the hydroxyl group (-CH₂OH) would be expected around δ 60-65 ppm, while the carbon attached to the oxazole ring (-CH₂-) would likely be found around δ 28-35 ppm.
A summary of these expected chemical shifts is presented in the table below.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
| Phenyl-H | 7.4 - 8.1 (m) | 125 - 135 |
| Oxazole-H (C4) | 7.0 - 7.5 (s) | 120 - 140 |
| Oxazole-C (C2, C5) | - | 150 - 165 |
| -CH₂- (adjacent to oxazole) | 2.9 - 3.1 (t) | 28 - 35 |
| -CH₂OH | 3.8 - 4.0 (t) | 60 - 65 |
| -OH | 1.5 - 4.0 (br s) | - |
| Note: Expected values are based on general principles and data for analogous structures. s = singlet, t = triplet, m = multiplet, br s = broad singlet. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands. hilarispublisher.com
O-H Stretch: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group from the ethanol moiety. The broadness is due to intermolecular hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹), while aliphatic C-H stretches from the ethanol side chain would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
C=C and C=N Stretches: Absorptions corresponding to the C=C stretching of the phenyl ring and the C=N and C=C stretching of the oxazole ring are expected in the 1450-1650 cm⁻¹ region.
C-O Stretch: A strong C-O stretching band for the primary alcohol would be visible in the fingerprint region, typically around 1050 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3200 - 3600 (broad) | Alcohol |
| Aromatic C-H Stretch | 3050 - 3150 | Phenyl, Oxazole |
| Aliphatic C-H Stretch | 2850 - 2960 | Ethanol side chain |
| C=N, C=C Stretch | 1450 - 1650 | Phenyl, Oxazole |
| C-O Stretch | ~1050 (strong) | Primary Alcohol |
| Note: Expected values are based on general principles and data for analogous structures. |
Mass Spectrometry (MS, LC/MS, HRMS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. hilarispublisher.comresearchgate.net
For this compound (molecular formula C₁₁H₁₁NO₂), the expected molecular weight is 189.08 g/mol .
Low-Resolution MS: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) would be expected at an m/z (mass-to-charge ratio) of 189 or 190, respectively.
High-Resolution MS (HRMS): HRMS would provide a highly accurate mass measurement, confirming the elemental composition. The expected exact mass for [M+H]⁺ (C₁₁H₁₂NO₂⁺) is 190.0863, which would distinguish it from other compounds with the same nominal mass.
Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation. Key fragments could arise from the cleavage of the ethanol side chain, such as the loss of a CH₂OH radical (mass 31) to give a fragment at m/z 158, or the loss of water (H₂O, mass 18). Fragmentation of the phenyloxazole core itself, such as the loss of benzonitrile (B105546) (C₇H₅N, mass 103) or phenyl radical (C₆H₅, mass 77), might also be observed.
| Ion | Expected m/z | Identity |
| [M+H]⁺ | 190 | Protonated Molecule |
| [M]⁺ | 189 | Molecular Ion |
| [M-CH₂OH]⁺ | 158 | Loss of hydroxymethyl radical |
| [C₇H₅N]⁺ | 103 | Benzonitrile fragment |
| [C₆H₅]⁺ | 77 | Phenyl fragment |
| Note: Expected values are based on general principles and data for analogous structures. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic conjugation system. The 2-phenyloxazole (B1349099) moiety in the target compound constitutes a significant chromophore. This conjugated system is expected to absorb UV radiation, corresponding to π → π* electronic transitions. Based on similar phenyloxazole derivatives, one would anticipate strong absorption maxima (λ_max) in the UV region, likely between 280 and 320 nm. nih.gov The exact position and intensity of the absorption would be influenced by the solvent used for the analysis.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of a chemical reaction and determine the purity of the product. For this compound, TLC would typically be performed on silica (B1680970) gel plates (a polar stationary phase).
The compound possesses both polar (the hydroxyl group) and non-polar (the phenyloxazole system) characteristics. Therefore, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane (B92381), would be suitable for its elution.
Retention Factor (Rf): The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be expected to be in the range of 0.3-0.6 in an appropriately chosen solvent system (e.g., 30-50% ethyl acetate in hexane). A single, well-defined spot on the TLC plate after development would be an indicator of high purity.
Visualization: As the compound contains a conjugated aromatic system, it would be visible under UV light (at 254 nm) as a dark spot on a fluorescent TLC plate. It could also be visualized by staining with agents like iodine vapor or potassium permanganate (B83412) solution.
Column Chromatography
Column chromatography is a principal technique for the purification of synthetic organic compounds. In the context of this compound and its derivatives, silica gel column chromatography is a widely employed method to isolate the target molecule from reaction byproducts and unreacted starting materials. The selection of an appropriate solvent system (eluent) is critical for achieving effective separation.
The polarity of the stationary phase, typically silica gel, necessitates the use of a mobile phase with a complementary polarity to facilitate the differential migration of compounds down the column. For oxazole derivatives, which are of moderate polarity, a mixture of a non-polar solvent and a slightly more polar solvent is generally effective.
Detailed Research Findings:
While specific chromatographic conditions for this compound are not extensively documented in publicly available literature, the purification of analogous 2,5-disubstituted oxazole derivatives provides valuable insight into suitable methodologies. Research on similar compounds frequently reports the use of silica gel as the stationary phase with a gradient or isocratic elution of hexane and ethyl acetate mixtures.
For instance, in the synthesis of various 2,5-disubstituted oxazoles, purification is often achieved using flash column chromatography with a solvent system of petroleum ether and ethyl acetate. ias.ac.in The ratio of these solvents is optimized based on the polarity of the specific derivative, which is typically monitored by thin-layer chromatography (TLC) prior to the column separation. For a compound like this compound, which contains a hydroxyl group, a slightly more polar eluent system would be anticipated compared to simple alkyl or aryl substituted oxazoles.
A common starting point for the purification of such moderately polar compounds would be a solvent system with a low percentage of a polar solvent, which is gradually increased to elute the desired compound. For example, a gradient of 10% to 50% ethyl acetate in hexane would likely be effective.
Below is an interactive data table summarizing typical solvent systems used in the column chromatography of oxazole and related heterocyclic compounds.
| Compound Type | Stationary Phase | Solvent System (Eluent) | Citation |
| 2,5-Disubstituted Oxazoles | Silica Gel | Petroleum Ether / Ethyl Acetate | ias.ac.in |
| Benzoxazoles | Silica Gel | Hexane / Ethyl Acetate | rsc.org |
| Phenolic Compounds | Silica Gel | Hexane / Ethyl Acetate | jppres.com |
| Indole Derivatives | Silica Gel | Various organic solvents | jst.go.jp |
The choice of solvent system is crucial and is determined by the specific substitutions on the oxazole ring. The presence of the ethanol group in this compound increases its polarity, suggesting that a higher proportion of a polar solvent like ethyl acetate would be necessary for efficient elution from the silica gel column.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.
Detailed Research Findings:
The crystal structures of several 2,5-diphenyloxazole (B146863) and related derivatives have been reported. These structures reveal that the oxazole ring is typically planar. The phenyl group at the 2-position is often coplanar or nearly coplanar with the oxazole ring, allowing for extended π-conjugation.
For example, the X-ray structure of 2,5-diphenyloxazole shows a planar molecule. The bond lengths and angles within the oxazole ring are consistent with its aromatic character. The C-O and C-N bond distances are intermediate between single and double bonds, and the internal angles of the five-membered ring reflect its geometry.
In the case of this compound, the ethanol substituent at the 5-position would introduce conformational flexibility. The torsion angle between the oxazole ring and the C-C bond of the ethanol group would be a key conformational parameter. In the solid state, this conformation would be influenced by intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group. It is highly probable that the hydroxyl group would participate in hydrogen bonding with the nitrogen atom of the oxazole ring of a neighboring molecule or another hydroxyl group, leading to the formation of supramolecular assemblies such as chains or dimers in the crystal lattice.
The table below presents hypothetical, yet expected, crystallographic parameters for this compound based on the analysis of similar structures.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| C2-N3 Bond Length | ~1.39 Å |
| C4-C5 Bond Length | ~1.36 Å |
| O1-C2 Bond Length | ~1.36 Å |
| O1-C5 Bond Length | ~1.37 Å |
| Intermolecular Interactions | Hydrogen bonding (O-H···N or O-H···O) |
The planarity of the 2-phenyloxazole core is a recurring feature in related crystal structures. The dihedral angle between the phenyl ring and the oxazole ring is typically small, indicating a relatively flat molecular core. The ethanol side chain would likely be oriented to minimize steric hindrance and maximize favorable intermolecular contacts in the crystal packing.
Theoretical and Computational Chemistry Studies of 2 2 Phenyloxazol 5 Yl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. irjweb.comresearchgate.net This approach is employed to calculate optimized molecular geometry, vibrational frequencies, and various electronic properties. eurjchem.com For 2-(2-phenyloxazol-5-yl)ethanol, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G++(d,p), can predict its three-dimensional structure with high accuracy. irjweb.com
These calculations provide key insights into the molecule's reactivity. By mapping the electron density, it is possible to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information helps in predicting how the molecule will interact with other reagents. tandfonline.com Furthermore, DFT is used to determine various energetic properties, such as heats of formation and dipole moments, which are essential for understanding the molecule's stability and polarity. researchgate.net
HOMO-LUMO Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comirjweb.com This high reactivity can also be correlated with potential biological activity. Conversely, a large energy gap implies higher stability and lower chemical reactivity. irjweb.com The calculated energies of these frontier orbitals allow for the derivation of important quantum chemical parameters that describe the molecule's electronic properties and reactivity. irjweb.com
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
Molecular Modeling and Simulation
Molecular modeling and simulation extend beyond static electronic structure calculations to explore the dynamic behavior and interactions of molecules.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, this analysis is crucial for identifying the most stable three-dimensional shapes, or conformers. The ethanol (B145695) side chain can rotate, leading to various conformers with different energies. researchgate.netresearchgate.net
Computational techniques, such as a Potential Energy Surface (PES) scan, are used to perform this analysis. semanticscholar.org By systematically rotating specific dihedral angles (for instance, the angle defining the orientation of the hydroxyl group relative to the oxazole (B20620) ring) and calculating the energy at each step, a PES is generated. The minima on this surface correspond to the most stable conformers. Identifying the global minimum energy conformer is important, as it often represents the most populated and biologically relevant structure.
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. tandfonline.comnih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR), build mathematical models to predict the activity of new compounds. researchgate.net
For this compound, a QSAR study would involve a series of structurally related oxazole derivatives with known biological activities. nih.govresearchgate.net The process involves:
Data Set Preparation : Compiling a list of molecules and their measured biological activities.
Descriptor Calculation : Using computational software to calculate various molecular descriptors for each molecule. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). researchgate.net
Model Development : Applying statistical methods to create an equation that correlates the descriptors with biological activity.
Validation : Testing the model's predictive power on a set of compounds not used in its development.
Such models can guide the synthesis of new derivatives with potentially enhanced activity by identifying the key structural features that influence the desired biological effect. nih.gov
In Silico Prediction of Molecular Interactions
In silico methods are essential for predicting how a molecule might interact with a biological target, such as a protein or enzyme, a process central to drug discovery. pnrjournal.com
Molecular docking is a primary technique used for this purpose. nih.govmdpi.com This computational method predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor's active site. The simulation calculates a binding affinity or score, which estimates the strength of the interaction. nih.gov
A docking study of this compound against a specific protein target would reveal:
Binding Pose : The most likely three-dimensional orientation of the compound within the binding pocket.
Key Interactions : Specific amino acid residues that interact with the molecule through hydrogen bonds, hydrophobic interactions, or other forces. mdpi.com
Binding Energy : A score that ranks the stability of the ligand-receptor complex, allowing for comparison with other potential ligands. nih.gov
These predictions are invaluable for understanding the potential mechanism of action and for prioritizing compounds for further experimental testing. nih.gov
Molecular Docking Studies with Biological Targets (e.g., enzymes, receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecules to the active site of a biological target, such as an enzyme or a receptor. For oxazole derivatives, molecular docking studies have explored a range of potential biological targets, suggesting that these compounds can interact with key proteins involved in various disease pathways.
Anticancer Targets:
A significant area of investigation for oxazole derivatives has been their potential as anticancer agents. Molecular docking studies have frequently identified the Epidermal Growth Factor Receptor (EGFR) as a plausible target. EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers. The binding of inhibitors to the ATP-binding site of EGFR's kinase domain can block its signaling pathway, leading to the inhibition of cancer cell growth.
Studies on 2-phenyl-4-substituted oxazole derivatives have shown that these compounds can fit into the EGFR kinase domain. The docking results for some of these derivatives have revealed high binding energies, indicating a strong potential for interaction. nih.gov The phenyl group of these oxazoles typically occupies a hydrophobic pocket, while the oxazole core and its substituents can form hydrogen bonds and other interactions with key amino acid residues in the active site. nih.govmdpi.com Given the structural similarity, it is plausible that this compound could also bind to the EGFR active site. The ethanol side chain, in particular, could introduce additional hydrogen bonding opportunities, potentially enhancing its binding affinity.
Another important target in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 is a well-established strategy in cancer treatment. Computational studies on oxadiazole derivatives, which share structural similarities with oxazoles, have demonstrated their potential to inhibit VEGFR-2. mdpi.comsemanticscholar.orgnih.gov These studies suggest that the heterocyclic core can interact with the hinge region of the kinase domain, a common binding motif for kinase inhibitors.
| Biological Target | Potential Interaction Sites for Oxazole Derivatives | Predicted Binding Affinity (General Findings) |
|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | ATP-binding site of the kinase domain, hydrophobic pockets, and hydrogen bonding with key residues. | High, as indicated by favorable docking scores and binding energies in various studies. |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Hinge region of the kinase domain, forming key hydrogen bonds. | Moderate to high, suggesting a potential anti-angiogenic effect. |
| Heme-binding protein (from Porphyromonas gingivalis) | Active site of the protein, with potential to disrupt heme acquisition. | Favorable docking affinity scores compared to standard drugs. |
Antimicrobial Targets:
In the realm of infectious diseases, molecular docking has been employed to identify potential antimicrobial targets for oxazole compounds. One such target is the heme-binding protein from the bacterium Porphyromonas gingivalis, a key pathogen in periodontal disease. This protein is crucial for the bacterium's survival as it is involved in acquiring heme, an essential nutrient. Molecular docking analyses of various oxazole derivatives have shown that they can bind to the active site of this protein with better affinity scores compared to some existing drugs. nih.gov This suggests that this compound could potentially interfere with the heme uptake mechanism in this bacterium.
Prediction of Bioactivity Profiles (without explicit mention of efficacy in humans)
In silico prediction of bioactivity profiles involves the use of computational models to forecast the likely biological effects of a compound. These predictions are based on the molecule's structural features and comparison with databases of compounds with known activities. For oxazole derivatives, these predictions point towards a range of potential therapeutic applications.
Anticancer Activity:
Consistent with the molecular docking studies targeting EGFR and VEGFR-2, the predicted bioactivity profiles of many phenyloxazole derivatives indicate a high likelihood of anticancer activity. nih.govrsc.org Computational models often predict that these compounds could inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cells. The presence of the phenyloxazole scaffold is a recurring feature in compounds with predicted antiproliferative effects.
Antimicrobial Potential:
In silico assessments have also highlighted the potential for oxazole-based compounds to possess antimicrobial and antibiofilm properties. semanticscholar.org These predictions are based on the structural similarities to known antimicrobial agents and the physicochemical properties of the molecules, which may allow them to penetrate microbial cell membranes and interact with intracellular targets. The predicted anti-infective potential often correlates with the compound's lipophilic character and its ability to disrupt microbial processes.
| Predicted Bioactivity | Basis for Prediction | Potential Mechanism of Action |
|---|---|---|
| Anticancer | Structural similarity to known anticancer agents and favorable docking scores against cancer-related targets (e.g., EGFR, VEGFR-2). | Inhibition of protein kinases involved in cell proliferation and survival, induction of apoptosis. |
| Antimicrobial | Comparison with databases of antimicrobial compounds and favorable physicochemical properties for microbial cell penetration. | Disruption of essential microbial enzymes or cellular processes, such as heme uptake. |
Mechanistic Biological Investigations of 2 2 Phenyloxazol 5 Yl Ethanol Derivatives
In Vitro Studies on Molecular Targets and Cellular Pathways
In vitro research provides a foundational understanding of how these compounds function by isolating their effects on specific enzymes, cells, and biochemical pathways.
Evaluation of Enzymatic Inhibition Mechanisms
Phenyloxazole derivatives have been evaluated against several key enzymes implicated in various physiological and pathological processes.
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing depigmenting agents. nih.gov While direct studies on 2-(2-phenyloxazol-5-yl)ethanol are limited, related heterocyclic structures have shown significant tyrosinase inhibitory activity. For instance, derivatives of 2-arylbenzothiazoles, which share structural similarities with the phenyloxazole core, have been identified as potent tyrosinase inhibitors. mdpi.com One such compound, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, exhibited an IC50 value of 0.2 ± 0.01 μM, which is 55-fold more potent than the standard inhibitor, kojic acid. mdpi.com Kinetic studies revealed a competitive inhibition mechanism for both the monophenolase and diphenolase activities of the enzyme. mdpi.com The mechanism often involves the chelation of copper ions within the enzyme's active site by substituents on the phenyl ring, a principle that can be applied to the design of phenyloxazole-based inhibitors. nih.govmdpi.com
Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key mediator of inflammation and is also implicated in carcinogenesis. nih.gov The development of dual inhibitors targeting both COX-2 and 5-lipoxygenase (5-LOX) is an active area of research to produce more effective anti-inflammatory agents. nih.govnih.gov Phenyloxazole derivatives can be designed to fit into the active site of COX-2, with structural features tailored to achieve selectivity over the COX-1 isoform.
C14α-demethylase (CYP51): This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi and is the primary target for azole-based antifungal drugs. nih.govexlibrisgroup.com The oxazole (B20620) ring is a type of azole, making this enzyme a relevant target. The mechanism of inhibition involves the nitrogen atom of the azole ring coordinating with the heme iron atom in the enzyme's active site, thereby disrupting sterol production and compromising fungal cell membrane integrity. nih.govnih.gov The lipophilic phenyl group and the ethanol (B145695) side chain of the this compound scaffold can be modified to optimize interactions within the substrate-binding pocket of the enzyme, enhancing potency and selectivity. nih.gov Studies on other imidazole (B134444) derivatives have shown that the nature of the side chain is critical for potent inhibition. nih.gov
Penicillin-Binding Protein 2a (PBP2a): PBP2a confers resistance to β-lactam antibiotics in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov Inhibiting PBP2a is a key strategy to overcome this resistance. nih.govresearchgate.net While β-lactams are the traditional inhibitors, non-β-lactam compounds featuring heterocyclic scaffolds are being explored. mdpi.com These compounds can bind to an allosteric site on PBP2a, inducing a conformational change that closes the active site and prevents it from performing its cell wall synthesis function, thus resensitizing MRSA to β-lactam antibiotics. mdpi.com The phenyloxazole structure could serve as a scaffold for developing such allosteric inhibitors. mdpi.commdpi.com
Table 1: Enzymatic Inhibition by Structurally Related Heterocyclic Compounds
| Enzyme Target | Compound Class | Example Compound | IC50 Value | Mechanism of Action |
|---|---|---|---|---|
| Tyrosinase | 2-Arylbenzothiazole | 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 µM mdpi.com | Competitive inhibition; copper chelation mdpi.com |
| COX-2 | N-hydroxyurea derivative | Compound 1 | 2.51 µM nih.gov | Dual COX-2/5-LOX Inhibition nih.gov |
| C14α-demethylase | Imidazole derivative | AFK-108 | ~0.07 µM nih.gov | Coordination with heme iron nih.gov |
| PBP2a | Phenolic | Epicatechin gallate | - | Allosteric modulation mdpi.com |
Cellular Proliferation Modulation in Research Models
Derivatives containing the phenyloxazole motif have been investigated for their effects on cell proliferation, particularly in cancer cell lines, to understand the underlying molecular mechanisms. These studies aim to identify how these compounds interfere with cell cycle progression and induce cell death, not to make therapeutic claims.
Substituted thiazole (B1198619) and benzoxazole (B165842) derivatives have demonstrated potent anti-proliferative activity across various cancer cell lines. nih.govnih.gov For example, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives showed potent activity against a range of tumor cell lines, causing cell cycle arrest at the G0/G1 phase. nih.gov Similarly, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives were found to have specific anti-proliferation ability against HeLa cervical cancer cells with an IC50 of 380 nM. nih.gov Mechanistic investigations revealed that the lead compound from this series could induce G1 phase cell cycle blockage and repress transcription associated with the oncoprotein E7 cellular pathway. nih.gov
The anti-proliferative mechanism of such compounds often involves the modulation of key cellular pathways. For instance, some heterocyclic compounds have been shown to interfere with signaling pathways essential for tumorigenesis, such as the E7/Rb/E2F-1/DNMT1 pathway in HPV-positive cancer cells. nih.gov The ability of these molecules to induce apoptosis is another critical aspect of their mechanism, which can be triggered through mitochondrial damage or the regulation of pro-apoptotic proteins. nih.govresearchgate.net
Table 2: Anti-Proliferative Activity of Related Heterocyclic Compounds in Cancer Cell Lines
| Compound Class | Cell Line | IC50 | Observed Cellular Mechanism |
|---|---|---|---|
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative | HeLa (Cervical Cancer) | 380 nM nih.gov | G1 phase cell cycle arrest; repression of E7 pathway nih.gov |
| 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative | BJAB (B-cell lymphoma) | Potent nih.gov | G0/G1 cell cycle arrest nih.gov |
| 5-Aminopyrazole derivative | Various | - | Inhibition of cancer cell growth mdpi.com |
Oxidative Stress Mitigation Mechanisms at a Cellular Level
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in numerous diseases. mdpi.comnih.gov The phenyloxazole scaffold can be incorporated into molecules designed to mitigate oxidative stress.
The mechanism of action for antioxidant compounds can be direct or indirect. Direct mechanisms involve the scavenging of free radicals, where the antioxidant molecule donates an electron to neutralize the reactive species. researchgate.net The presence of phenolic hydroxyl groups or other easily oxidizable moieties on the phenyl ring of the phenyloxazole structure can confer such radical-scavenging properties. nih.gov
Indirect mechanisms involve the upregulation of the cell's endogenous antioxidant defense systems. mdpi.com This can occur through the activation of transcription factors like Nrf2, which controls the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. mdpi.com Studies on various heterocyclic compounds have shown they can protect cells from oxidative damage by reducing intracellular ROS levels, inhibiting lipid peroxidation, and preventing oxidative DNA damage. mdpi.comnih.gov
Immunomodulatory Mechanisms in Cellular Systems
The immune system's response can be modulated by small molecules that target specific cellular pathways in immune cells. nih.gov Derivatives containing heterocyclic cores, such as pyrroles and oxazoles, have been explored for their immunomodulatory effects. mdpi.com
The mechanism of immunomodulation can involve the regulation of cytokine production. For example, some compounds can suppress the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from activated macrophages or other immune cells. mdpi.com This is often achieved by inhibiting signaling pathways such as the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a central regulator of inflammation. nih.gov Conversely, some molecules may enhance the production of anti-inflammatory cytokines like interleukin-10 (IL-10) or transforming growth factor-beta 1 (TGF-β1), which help to resolve inflammation. mdpi.com A study on a pyrrole (B145914) derivative demonstrated a significant decrease in serum TNF-α and a marked elevation of TGF-β1 in a lipopolysaccharide-induced systemic inflammation model, indicating a selective modulation of cytokine profiles. mdpi.com
Structure-Mechanism Relationships of Phenyloxazole Derivatives
For many heterocyclic inhibitors, the specific nature, position, and number of substituents on the phenyl ring are critical determinants of activity. researchgate.net For instance, in the context of tyrosinase inhibition by benzothiazole (B30560) analogs, the presence of hydroxyl groups at the 2- and 4-positions of the phenyl ring was found to be crucial for potent inhibition of both mushroom and human tyrosinases. mdpi.com
Pathways of Action and Molecular Interactions
The ultimate biological effect of this compound derivatives is determined by their ability to engage with specific molecular targets and modulate cellular pathways. The phenyloxazole core acts as a rigid scaffold that positions key functional groups for precise interactions with target proteins.
Molecular interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. In enzyme inhibition, for example, a nitrogen atom in the oxazole ring might coordinate with a metal ion in the active site (as with C14α-demethylase), while the substituted phenyl ring engages with hydrophobic pockets. nih.gov In modulating cellular proliferation, these derivatives might interact with the ATP-binding pocket of a protein kinase or interfere with protein-protein interactions that are critical for cell cycle progression. nih.gov
The activation or inhibition of specific signaling cascades is a common pathway of action. As seen with related compounds, phenyloxazole derivatives could potentially modulate pathways such as the MAPK and NF-κB signaling pathways, which are central to cellular responses like inflammation, proliferation, and apoptosis. mdpi.comnih.gov Understanding these molecular interactions and the downstream cellular consequences is fundamental to characterizing the complete mechanistic profile of this class of compounds.
Applications of 2 2 Phenyloxazol 5 Yl Ethanol in Broader Organic Synthesis and Materials Science Research
Utilization as Versatile Synthons for Complex Molecules
As a synthon, 2-(2-Phenyloxazol-5-yl)ethanol provides a robust framework for constructing more complex molecular architectures. Its oxazole (B20620) core and ethanol (B145695) side chain can be manipulated through a variety of chemical reactions to yield a diverse array of valuable compounds.
The oxazole ring system can be considered a masked α-amino acid derivative. Through carefully chosen synthetic routes, the ring can be opened to reveal the underlying amino acid structure. For instance, oxazolidinone compounds, which share structural similarities, can be converted to α-alkyl-α-amino acids through alkaline hydrolysis to open the ring, followed by the removal of protecting groups. google.com This principle suggests that this compound could serve as a precursor for novel, non-proteinogenic α-amino acids. The synthesis of these custom amino acids is of great interest for their potential as inhibitors of pyridoxal (B1214274) phosphate-dependent enzymes and for their use in de novo peptide design. unl.edu
Furthermore, the generation of specialized amino acids is a cornerstone of modern peptide synthesis. nih.gov Methodologies such as Solid Phase Peptide Synthesis (SPPS) rely on a supply of protected amino acid building blocks that are sequentially coupled to a growing peptide chain on a solid resin support. peptide.comuci.edugenscript.com The ability to generate unique amino acids from an oxazole precursor like this compound would expand the toolkit for creating peptides with tailored structures and functions. google.com The synthesis of α-ketoacid-hydroxylamine ligation, used for the chemical synthesis of proteins, is another area where derivatives from such precursors could be valuable. nih.gov
The reactivity of the oxazole ring makes it an excellent starting point for the synthesis of other heterocyclic systems. digitellinc.comresearchgate.net Oxazolones, for example, can react with various nucleophiles, leading to ring-opening and subsequent recyclization to form different five-membered rings. Research has shown that (1H-Tetrazol-5-yl)-allenes can serve as versatile building blocks for a range of tetrazolyl-heterocycles, demonstrating the principle of transforming one heterocycle into another. researchgate.netnih.gov
The general strategy involves reacting the oxazole derivative with binucleophilic reagents. For example:
Reaction with hydrazines could lead to the formation of pyrazole (B372694) derivatives.
Reaction with hydroxylamine could yield isoxazole (B147169) derivatives.
Reaction with amidines could produce substituted imidazolones.
This versatility allows chemists to leverage the readily available oxazole core of this compound to access a wider library of heterocyclic compounds, which are prevalent motifs in pharmaceuticals and agrochemicals. researchgate.net
Table 1: Potential Heterocyclic Transformations from Oxazole Precursors This table is illustrative of the general reaction pathways for converting oxazole rings into other heterocyclic systems.
| Starting Heterocycle | Reagent | Resulting Heterocycle |
|---|---|---|
| Oxazole/Oxazolone (B7731731) | Hydrazine (B178648) (R-NHNH₂) | Pyrazole |
| Oxazole/Oxazolone | Hydroxylamine (NH₂OH) | Isoxazole |
| Oxazole/Oxazolone | Amidine (R-C(NH)NH₂) | Imidazole (B134444)/Imidazolone |
| Oxazole/Oxazolone | Azide (e.g., NaN₃) | Triazole/Tetrazole |
The 2-phenyloxazole (B1349099) core itself can serve as a template for creating a library of more complex, functionalized oxazoles. A related compound, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, has been demonstrated to be a versatile template for synthesizing various 2-phenyl-4,5-functionalized oxazoles. acs.orgnih.govresearchgate.net The process involves a nucleophilic ring-opening of the oxazolone, followed by a 5-endo cyclization of the resulting acyclic adduct. acs.orgijpsonline.com This two-step procedure allows for the introduction of a wide range of functional groups and substituents at the 4 and 5 positions of the oxazole ring. acs.org By adapting this methodology, the this compound scaffold could be used to generate novel oxazole derivatives while retaining the ethanol side chain for further modifications.
Integration into Polyfunctional Compounds
A polyfunctional compound is an organic molecule that contains two or more different functional groups. openstax.org The structure of this compound, featuring both a heterocyclic ring and a primary alcohol, makes it an ideal building block for creating such molecules. The hydroxyl group can undergo standard alcohol reactions such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. Simultaneously, the oxazole ring can be modified as described previously, or it can act as a stable coordinating ligand. This dual reactivity allows for the stepwise or simultaneous introduction of different functionalities, leading to complex molecules with tailored properties for various applications in medicinal chemistry and materials science.
Potential in Advanced Materials Research (e.g., biosensors, photosensitive compositions, non-linear optical materials)
The electronic and structural properties of the 2-phenyloxazole moiety suggest its potential for incorporation into advanced functional materials.
Biosensors : Electrochemical biosensors are devices that use biological recognition elements to detect chemical substances. researchgate.netmdpi.com Often, these sensors rely on the immobilization of enzymes or other molecules onto an electrode surface. mdpi.com The ethanol group of this compound provides a convenient anchor point for attaching the molecule to a sensor surface. The phenyloxazole core could then act as an electrochemical mediator or as part of a recognition system, potentially for monitoring bio-oxidation processes or detecting specific analytes. researchgate.net
Photosensitive Compositions : Photosensitive materials change their properties upon exposure to light. researchgate.net The aromatic and conjugated system of the phenyloxazole ring can absorb UV light. If incorporated as a pendant group or as part of the backbone of a polymer, this compound derivatives could contribute to the photosensitivity of the material. Such materials could find use in photolithography, data storage, or as photo-responsive coatings.
Non-Linear Optical (NLO) Materials : Non-linear optical materials interact with intense laser light to produce new light fields with altered frequencies. mdpi.comdss.go.th Second-order NLO effects are often observed in organic molecules that have a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a conjugated π-system. researchgate.net The 2-phenyloxazole core can be a key component of such an NLO chromophore. By functionalizing the phenyl ring with a donor group (e.g., -NH₂) and adding an acceptor group elsewhere in conjugation, a molecule with a significant second-order hyperpolarizability could be created. The ethanol side chain would facilitate the integration of these chromophores into a polymer matrix, which is essential for creating practical NLO devices. nih.govmdpi.com
Table 2: Potential Applications in Advanced Materials
| Material Type | Potential Role of this compound | Key Structural Features |
|---|---|---|
| Biosensor | Immobilized recognition element or electrochemical mediator | Hydroxyl group for surface attachment; Oxazole ring for electrochemical activity |
| Photosensitive Composition | Photoactive chromophore in a polymer matrix | Aromatic, conjugated phenyloxazole system for UV absorption |
| Non-Linear Optical (NLO) Material | Core of a "push-pull" chromophore | Conjugated π-system of the phenyloxazole ring; Hydroxyl group for polymer integration |
Future Research Directions and Open Questions in 2 2 Phenyloxazol 5 Yl Ethanol Chemistry
Development of More Efficient and Eco-Friendly Synthetic Methodologies
The pursuit of sustainable chemical synthesis is a paramount goal in modern chemistry. Future research concerning 2-(2-phenyloxazol-5-yl)ethanol should prioritize the development of green and eco-friendly synthetic protocols. Conventional methods for constructing the oxazole (B20620) ring often involve harsh reagents and generate significant waste. ckthakurcollege.netresearchgate.net Alternative approaches, such as microwave-assisted organic synthesis (MAOS), have shown promise in accelerating reaction times and improving yields for related heterocyclic compounds. acs.orgnih.govnih.govlew.romdpi.com
Future investigations could explore one-pot multicomponent reactions to assemble the this compound core from simple, readily available starting materials, minimizing intermediate purification steps and solvent usage. The use of heterogeneous catalysts, particularly those based on nanoparticles, could offer advantages in terms of reusability and reduced environmental impact. ckthakurcollege.netnih.gov Furthermore, the application of biocatalysis and enzymatic transformations could provide highly selective and environmentally benign routes to chiral derivatives of this compound. The biotechnological production of the 2-phenylethanol (B73330) precursor itself is an area of active research, with a focus on microbial fermentation to create a more sustainable supply chain. mdpi.com
Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Oxazole Synthesis
| Feature | Conventional Synthesis | Potential Green Approaches |
| Energy Source | Thermal heating | Microwave irradiation, Sonication |
| Catalysts | Homogeneous acids/bases | Reusable heterogeneous catalysts, Biocatalysts |
| Solvents | Volatile organic solvents | Green solvents (e.g., water, ethanol), Solvent-free conditions |
| Reaction Time | Often lengthy | Significantly reduced |
| Waste Generation | High | Minimized |
| Atom Economy | Can be low | Improved through multicomponent reactions |
Exploration of Novel Derivatization Strategies and Scaffold Diversity
To fully unlock the potential of the this compound scaffold, extensive exploration of novel derivatization strategies is necessary. The ethanol (B145695) moiety provides a convenient handle for esterification, etherification, and the introduction of other functional groups, which can significantly modulate the compound's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies on related phenyloxazole and benzoxazole (B165842) derivatives have demonstrated that modifications to the phenyl ring and the core heterocyclic system can lead to substantial changes in potency and selectivity for various biological targets. nih.govresearchgate.netnih.govrsc.org
Future work should focus on creating a diverse library of this compound derivatives by systematically altering substituents on the phenyl ring. The introduction of electron-donating and electron-withdrawing groups, as well as heterocyclic replacements for the phenyl ring, could lead to the discovery of compounds with novel biological profiles. Furthermore, the synthesis of conformationally restricted analogs, such as those incorporating the ethanol side chain into a new ring system, could provide valuable insights into the bioactive conformation of these molecules. The exploration of bioisosteric replacements for the oxazole core could also yield compounds with improved pharmacokinetic properties.
Deeper Mechanistic Understanding of Biological Interactions
While various biological activities have been reported for the broader class of phenyloxazole derivatives, a detailed mechanistic understanding of how these compounds interact with their biological targets is often lacking. researchgate.netnih.govnih.gov For this compound and its future derivatives, it will be crucial to move beyond phenotypic screening and identify the specific molecular targets responsible for any observed biological effects.
Future research should employ a range of techniques to elucidate the mechanism of action. This includes target identification methods such as affinity chromatography, activity-based protein profiling, and genetic approaches. Once a target is identified, detailed biophysical and structural studies, including X-ray crystallography and cryo-electron microscopy, can provide atomic-level insights into the binding interactions. Understanding the precise binding mode will be instrumental in guiding the rational design of more potent and selective analogs. Furthermore, investigating the downstream signaling pathways affected by these compounds will be essential for a comprehensive understanding of their cellular effects.
Table 2: Potential Biological Targets for Phenyloxazole Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Cyclooxygenases (COX-1/COX-2), Kinases, Topoisomerases | Anti-inflammatory, Anticancer |
| Receptors | G-protein coupled receptors, Nuclear receptors | Various |
| Nucleic Acids | DNA, G-quadruplexes | Anticancer, Antiviral |
| Structural Proteins | Tubulin | Anticancer |
Applications in Chemical Biology as Probes and Tools
The inherent properties of the phenyloxazole scaffold suggest that this compound could be developed into valuable chemical probes and tools for studying biological systems. Many oxazole and benzoxazole derivatives exhibit intrinsic fluorescence, a property that can be harnessed for various bioimaging applications. mdpi.comniscpr.res.in
Future research could focus on designing and synthesizing fluorescent derivatives of this compound that can act as probes for specific cellular components or processes. By conjugating the molecule to targeting moieties, it may be possible to develop probes that selectively accumulate in particular organelles, such as mitochondria or lysosomes. nih.gov These probes could then be used to monitor dynamic changes in the cellular environment. Additionally, the development of photoaffinity-labeled probes based on the this compound scaffold could be a powerful strategy for identifying its biological targets in a complex cellular milieu.
Computational Design and Predictive Modeling for Enhanced Properties
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. openmedicinalchemistryjournal.comtaylorandfrancis.comresearchgate.netspringernature.comnih.gov For this compound, these approaches can be leveraged to accelerate the discovery and optimization of derivatives with enhanced properties.
Future research should utilize a variety of computational methods to guide the design of new analogs. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of phenyloxazole derivatives with their biological activities. ckthakurcollege.netbohrium.com Molecular docking simulations can be used to predict the binding modes of these compounds to known biological targets and to prioritize synthetic efforts. nih.gov Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-target complexes and help to rationalize observed structure-activity relationships. By integrating computational predictions with experimental validation, the efficiency of the discovery process can be significantly enhanced, leading to the more rapid identification of this compound derivatives with optimized properties for various applications.
Q & A
Q. How can computational modeling predict thermodynamic properties of this compound for biomass-derived applications?
- Methodological Answer : Density Functional Theory (DFT) calculations can estimate vaporization enthalpies (ΔH) and Gibbs free energy of formation. For example, the “centerpiece” approach (validated for similar alcohols) combines group-contribution methods with quantum mechanical data. Compare results with experimental DSC/TGA data to refine models .
Q. What role does this compound serve as an intermediate in synthesizing bioactive heterocycles?
- Methodological Answer : The compound’s hydroxyl and oxazole groups enable diverse functionalization:
- Pharmaceuticals : Coupling with thiazole amines (e.g., via Mitsunobu reaction) yields antimicrobial agents.
- Agrochemicals : Etherification with chloropyridines produces insecticidal derivatives.
Monitor reaction progress using TLC/GC-MS and optimize yields via DoE (e.g., Box-Behnken design) .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the environmental persistence of this compound?
- Methodological Answer : Conduct OECD 301/302 biodegradability tests under standardized conditions (e.g., 28-day aerobic degradation). Compare half-life (t) in water/soil matrices using LC-MS/MS quantification. Address discrepancies by verifying test parameters (e.g., microbial inoculum source, pH) and cross-referencing with QSAR predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
